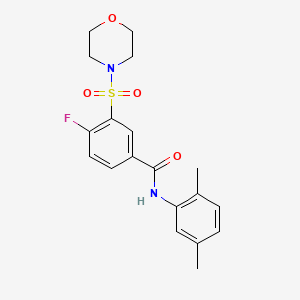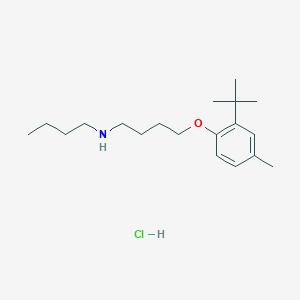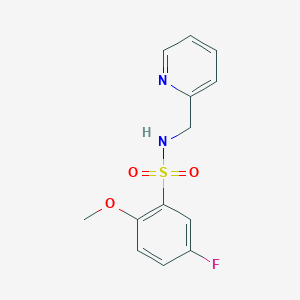
N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug candidate. DMSB belongs to the family of benzamides and is known for its potent inhibitory effects on certain enzymes and receptors in the body. In
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide involves its interaction with certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain receptors, such as the androgen receptor, which is involved in the development of prostate cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of certain enzymes and receptors in the body. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is its potency and selectivity in inhibiting certain enzymes and receptors in the body. This makes it a valuable tool for studying the role of these enzymes and receptors in disease development and progression. However, one of the limitations of this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research is the study of the role of HDACs and other enzymes and receptors in disease development and progression. Additionally, the potential applications of this compound in the treatment of inflammatory diseases and other conditions warrant further investigation.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide involves several steps, which include the reaction of 2,5-dimethylphenylamine with 4-fluorobenzoic acid to form an intermediate product. The intermediate product is then reacted with morpholine and sulfonyl chloride to yield the final product, this compound. The synthesis process of this compound has been optimized to improve its yield and purity, making it easier to produce in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent inhibitory effects on certain enzymes and receptors that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-13-3-4-14(2)17(11-13)21-19(23)15-5-6-16(20)18(12-15)27(24,25)22-7-9-26-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWDNTSEVNZNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)


![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)

![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)


![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)
